molecular formula C20H23N3O2S B2363129 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea CAS No. 852139-97-0

1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea

Cat. No.: B2363129
CAS No.: 852139-97-0
M. Wt: 369.48
InChI Key: IYCOGNFWNSJXPA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 1,2-dimethyl-5-formylindole in the presence of a suitable thiourea reagent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the thiourea linkage.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the thiourea group and aromatic rings, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-(phenylmethyl)thiourea
  • 1-(2,5-Dimethoxyphenyl)-3-(2-methyl-1H-indol-5-yl)methyl)thiourea

Comparison: Compared to similar compounds, 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea is unique due to the presence of the 1,2-dimethyl-1H-indole moiety, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13-9-15-10-14(5-7-18(15)23(13)2)12-21-20(26)22-17-11-16(24-3)6-8-19(17)25-4/h5-11H,12H2,1-4H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCOGNFWNSJXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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